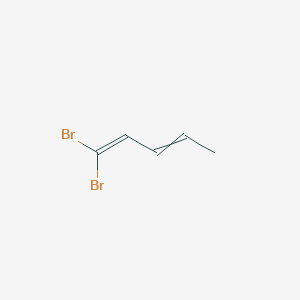
1,1-Dibromo-1,3-pentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromopenta-1,3-diene is an organic compound characterized by the presence of two bromine atoms attached to the first carbon of a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromopenta-1,3-diene can be synthesized through the bromination of penta-1,3-diene. The reaction typically involves the addition of bromine (Br2) to penta-1,3-diene in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the first carbon.
Industrial Production Methods: Industrial production of 1,1-dibromopenta-1,3-diene may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted dienes.
Elimination Reactions: Under basic conditions, 1,1-dibromopenta-1,3-diene can undergo elimination reactions to form penta-1,3-diene.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles, forming cyclohexene derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Bases: Potassium hydroxide (KOH), sodium ethoxide (NaOEt)
Dienophiles: Maleic anhydride, acrylonitrile
Major Products:
- Substituted dienes
- Penta-1,3-diene
- Cyclohexene derivatives
Scientific Research Applications
1,1-Dibromopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The reactivity of 1,1-dibromopenta-1,3-diene is primarily due to the presence of the conjugated diene system and the electron-withdrawing bromine atoms. The compound can undergo electrophilic addition and substitution reactions, with the bromine atoms acting as leaving groups. The conjugated diene system allows for resonance stabilization of intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,1-Dichloropenta-1,3-diene: Similar to 1,1-dibromopenta-1,3-diene but with chlorine atoms instead of bromine.
Isoprene: A naturally occurring diene used in the synthesis of natural rubber.
Uniqueness: 1,1-Dibromopenta-1,3-diene is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other dienes. The bromine atoms enhance the compound’s electrophilicity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
77295-71-7 |
|---|---|
Molecular Formula |
C5H6Br2 |
Molecular Weight |
225.91 g/mol |
IUPAC Name |
1,1-dibromopenta-1,3-diene |
InChI |
InChI=1S/C5H6Br2/c1-2-3-4-5(6)7/h2-4H,1H3 |
InChI Key |
PQQAVRNNAPPTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



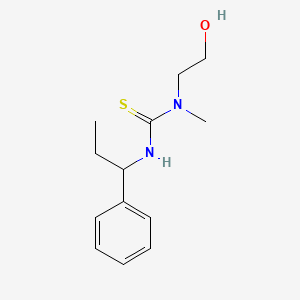
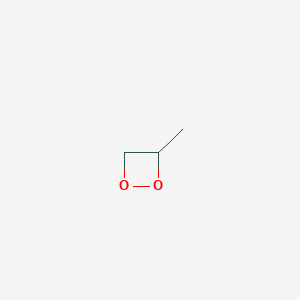
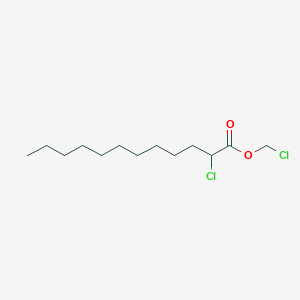
![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
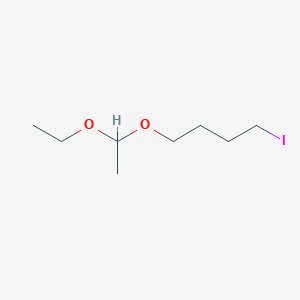
silane](/img/structure/B14433697.png)
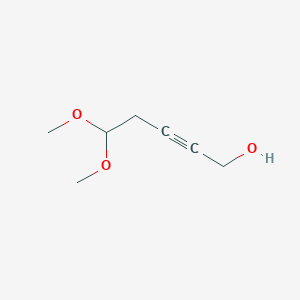

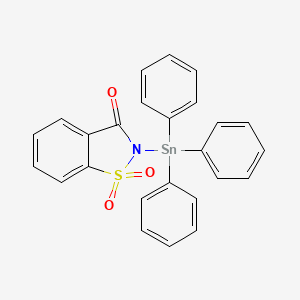

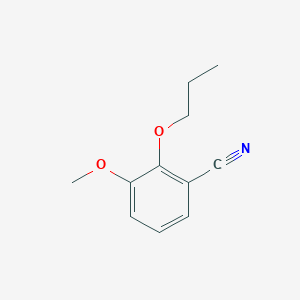
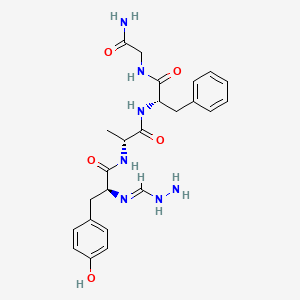
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
